molecular formula C8H4Br2ClFO B1411145 2',4'-Dibromo-3'-fluorophenacyl chloride CAS No. 1803778-44-0

2',4'-Dibromo-3'-fluorophenacyl chloride

Cat. No. B1411145
CAS RN: 1803778-44-0
M. Wt: 330.37 g/mol
InChI Key: OGRPMOGPSAONBC-UHFFFAOYSA-N
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Description

2,4'-Dibromo-3'-fluorophenacyl chloride (DBFPC) is a chemical compound that has recently been studied for a variety of scientific research applications. It is a halogenated phenacyl chloride, which is a type of organic compound that contains a phenyl group and a halogen atom. DBFPC has been found to have a wide range of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

2,4'-Dibromo-3'-fluorophenacyl chloride has been studied for a variety of scientific research applications. It has been used in studies of enzyme inhibition and enzyme substrate specificity, as well as in studies of receptor binding and ligand-receptor interactions. It has also been used in studies of cell signaling pathways, such as the MAPK pathway. Additionally, it has been used in studies of gene expression, as well as in studies of protein-protein interactions.

Mechanism of Action

2,4'-Dibromo-3'-fluorophenacyl chloride acts as an inhibitor of enzymes and receptors. It binds to the active site of the enzyme or receptor, preventing the binding of the natural substrate or ligand. This binding can result in the inhibition of enzyme activity or the inhibition of receptor-mediated signaling pathways.
Biochemical and Physiological Effects
2,4'-Dibromo-3'-fluorophenacyl chloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in signal transduction pathways, such as MAPK and PKA. Additionally, it has been found to inhibit the activity of enzymes involved in metabolic pathways, such as glycolysis and the citric acid cycle. It has also been found to inhibit the activity of receptors involved in signal transduction pathways, such as G-protein coupled receptors.

Advantages and Limitations for Lab Experiments

2,4'-Dibromo-3'-fluorophenacyl chloride has a few advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be synthesized in a variety of ways. Additionally, it is relatively stable and has a long shelf life. One limitation is that it is a relatively weak inhibitor of enzymes and receptors, so it may not be as effective as other compounds in inhibiting enzyme or receptor activity.

Future Directions

There are a few potential future directions for 2,4'-Dibromo-3'-fluorophenacyl chloride. One potential direction is to further study its effects on enzyme and receptor activity. Additionally, it could be used in combination with other compounds to enhance its inhibitory effects. Another potential direction is to use it in studies of drug design, as it could be used to identify novel drug targets and to optimize drug binding. Finally, it could be used in studies of cell signaling pathways, as it could be used to identify novel signaling pathways and to optimize signal transduction.

properties

IUPAC Name

2-chloro-1-(2,4-dibromo-3-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClFO/c9-5-2-1-4(6(13)3-11)7(10)8(5)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRPMOGPSAONBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(=O)CCl)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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